molecular formula C8H10O2 B168902 (1S,4S)-bicyclo[2.2.2]octane-2,5-dione CAS No. 177931-43-0

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Cat. No. B168902
M. Wt: 138.16 g/mol
InChI Key: WMJKUNDVKHUCMV-WDSKDSINSA-N
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Patent
US08202885B2

Procedure details

To 4.0 g of rac-(1R*,4R*)-bicyclo[2.2.2]octane-2,5-dione (intermediate K1A.1), dissolved in 120 mL of toluene, 1.7 mL of ethylene glycol and 0.27 g of TsOH were added and the solution was heated under vigorous stirring to reflux for 3.5 h. The reaction mixture was cooled to rt, quenched with saturated aq. NaHCO3, extracted with Et2O, and the organic phase was evaporated. The crude product was purified by CC with Hex-EtOAc (7:3) to yield 2.41 g of rac-(1R*,4R*)-spiro[bicyclo[2.2.2]octane-2,2′-[1,3]dioxolan]-5-one as yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:9][CH2:8][CH:4]([C:5](=[O:7])[CH2:6]1)[CH2:3][C:2]2=[O:10].[CH2:11](O)[CH2:12][OH:13].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[O:7]1[CH2:11][CH2:12][O:13][C:5]21[CH2:6][CH:1]1[CH2:9][CH2:8][CH:4]2[CH2:3][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C12C(CC(C(C1)=O)CC2)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.27 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by CC with Hex-EtOAc (7:3)

Outcomes

Product
Name
Type
product
Smiles
O1C2(OCC1)C1CC(C(C2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.